molecular formula C11H13BrClNO B13334348 N-(3-Bromo-4-chlorophenyl)oxan-4-amine

N-(3-Bromo-4-chlorophenyl)oxan-4-amine

Cat. No.: B13334348
M. Wt: 290.58 g/mol
InChI Key: ZVFMFYWUPAQWMU-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-chlorophenyl)oxan-4-amine is a halogenated aryl amine derivative featuring a tetrahydropyran (oxane) ring linked to a 3-bromo-4-chlorophenyl group via an amine bridge. The bromo and chloro substituents on the phenyl ring enhance its electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13BrClNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

ZVFMFYWUPAQWMU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-chlorophenyl)oxan-4-amine typically involves the reaction of 3-bromo-4-chloroaniline with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the oxan-4-amine structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorophenyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Oxan-4-imine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl oxan-4-amine derivatives.

Scientific Research Applications

N-(3-Bromo-4-chlorophenyl)oxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Purity (%)
N-(3-Bromo-4-chlorophenyl)oxan-4-amine ~305.6 (estimated) 3-Br, 4-Cl Oxane, amine N/A
N-(3-Bromophenyl)oxan-4-amine ~287.1 3-Br Oxane, amine ≥98
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine ~319.6 3-Br, 4-Cl Oxane, amine, methyl N/A
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-oxadiazin-2-amine ~420.8 4-Cl, CCl₃ Oxadiazine, amine 70–85

Key Observations :

  • The target compound’s dual halogenation increases molecular weight and polarizability compared to mono-halogenated analogs.
  • Trichloromethyl groups in oxadiazine derivatives significantly elevate molecular weight and hydrophobicity .

Biological Activity

N-(3-Bromo-4-chlorophenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a distinctive oxan ring and halogen substituents that enhance its reactivity and biological interactions. The presence of bromine and chlorine atoms on the phenyl ring is crucial for its binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, altering biochemical pathways that are critical in disease processes.
  • Receptor Interaction : Its structure allows for interaction with neurotransmitter receptors, potentially influencing various physiological signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, although specific pathogens affected have not been extensively detailed.

Biological Activity Overview

Research indicates that this compound demonstrates multiple biological activities:

Activity TypeDescriptionReference
AntimicrobialPotential activity against specific bacterial strains
Enzyme InhibitionPossible inhibition of key metabolic enzymes
Receptor InteractionInteraction with neurotransmitter receptors

Case Study 1: Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of azetidine derivatives, including this compound. The study revealed moderate inhibitory effects against Gram-positive bacteria, suggesting that further structural modifications could enhance its efficacy against a broader range of pathogens.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit certain kinases involved in cancer progression, highlighting its potential as an anticancer agent. The inhibition of these kinases suggests that the compound could be developed into a therapeutic agent targeting specific cancer pathways.

Research Findings

The biological activity of this compound has been explored in various studies, indicating its potential therapeutic applications:

  • Antimicrobial Properties : Initial screening showed effectiveness against specific bacterial strains, warranting further investigation into its mechanism and spectrum of activity.
  • Cancer Therapeutics : The ability to inhibit key kinases suggests a role in cancer treatment, particularly in targeting pathways associated with tumor growth and metastasis.
  • Neuropharmacology : Its interaction with neurotransmitter receptors opens avenues for research into neurological disorders, where modulation of receptor activity could lead to novel treatments.

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